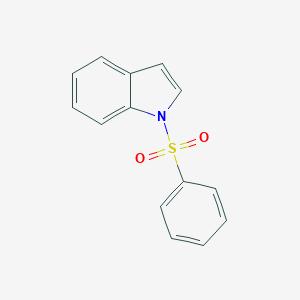

1-(Phenylsulfonyl)indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-18(17,13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)15/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWLCYCWLIKWBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311068 | |

| Record name | 1-(Phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40899-71-6 | |

| Record name | 40899-71-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Phenylsulfonyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40899-71-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Phenylsulfonyl)indole synthesis from indole and benzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(phenylsulfonyl)indole from indole and benzenesulfonyl chloride, a key transformation in the development of various biologically active compounds. This document details experimental protocols, comparative data on different synthetic methodologies, and a mechanistic exploration of the reaction.

Introduction

1-(Phenylsulfonyl)indole serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceutical agents and functional materials. The phenylsulfonyl group acts as a robust protecting group for the indole nitrogen, enabling selective functionalization at other positions of the indole ring. Furthermore, this moiety can influence the electronic properties of the indole system, impacting its reactivity and biological activity. The synthesis of this compound is typically achieved by the N-sulfonylation of indole with benzenesulfonyl chloride under basic conditions. This guide explores various methodologies to effect this transformation, including conventional heating, phase-transfer catalysis, and microwave-assisted synthesis, providing researchers with the necessary information to select the optimal conditions for their specific needs.

Reaction Mechanism and Logical Workflow

The synthesis of 1-(phenylsulfonyl)indole proceeds via a nucleophilic substitution reaction where the deprotonated indole nitrogen attacks the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction is typically facilitated by a base, which deprotonates the indole N-H, thereby increasing its nucleophilicity.

A general workflow for the synthesis and purification of 1-(phenylsulfonyl)indole is outlined below. The specific conditions for each step will vary depending on the chosen methodology.

Comparative Data of Synthetic Methodologies

The choice of synthetic methodology for the preparation of 1-(phenylsulfonyl)indole can significantly impact reaction time, yield, and overall efficiency. This section provides a comparative summary of various methods.

| Method | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Conventional Heating | Pyridine | - | Dichloromethane | Reflux | 4 | ~85 | [1] |

| Conventional Heating | Sodium Hydroxide | - | THF/Water | Reflux | 6 | ~90 | |

| Phase-Transfer Catalysis | Sodium Hydroxide | TEBA (5 mol%) | Toluene/Water | 25 | 2 | 95 | |

| Microwave-Assisted | Potassium Carbonate | - | Acetonitrile | 100 | 0.25 | 92 | |

| Microwave-Assisted | Sodium Hydroxide | - | Water | 80 | 0.17 | 88 |

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods discussed.

Conventional Synthesis using Pyridine

Procedure:

-

To a stirred solution of indole (1.0 eq) in dichloromethane, add pyridine (1.2 eq) at 0 °C.

-

Slowly add benzenesulfonyl chloride (1.1 eq) to the mixture.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with 1M HCl solution, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to afford 1-(phenylsulfonyl)indole.

Phase-Transfer Catalysis (PTC) using TEBA

Procedure:

-

In a round-bottom flask, dissolve indole (1.0 eq) and triethylbenzylammonium chloride (TEBA, 0.05 eq) in toluene.

-

Add a solution of sodium hydroxide (2.0 eq) in water.

-

To the vigorously stirred biphasic mixture, add benzenesulfonyl chloride (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Microwave-Assisted Synthesis

Procedure:

-

In a microwave-safe vessel, combine indole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile.

-

Add benzenesulfonyl chloride (1.1 eq) to the suspension.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 100 °C for 15 minutes.

-

After cooling, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain 1-(phenylsulfonyl)indole.

Conclusion

The synthesis of 1-(phenylsulfonyl)indole from indole and benzenesulfonyl chloride can be achieved through various effective methods. Conventional heating with a base like pyridine offers a reliable and straightforward approach. For improved efficiency and milder conditions, phase-transfer catalysis presents an excellent alternative, often providing high yields at room temperature. Microwave-assisted synthesis stands out for its significantly reduced reaction times and high yields, aligning with the principles of green chemistry. The choice of the optimal method will depend on the specific requirements of the research, including scale, available equipment, and desired purity. This guide provides the necessary technical details to aid researchers in making an informed decision for the successful synthesis of this important building block.

References

physical and chemical properties of 1-(Phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylsulfonyl)indole is a pivotal synthetic intermediate in medicinal chemistry and organic synthesis. The introduction of the electron-withdrawing phenylsulfonyl group at the N1 position of the indole nucleus significantly modifies its chemical reactivity, rendering the heterocyclic system susceptible to a range of chemical transformations not readily achievable with the parent indole. This technical guide provides an in-depth overview of the physical and chemical properties of 1-(Phenylsulfonyl)indole, detailed experimental protocols for its synthesis and key reactions, and its application as a precursor in the development of therapeutic agents.

Core Physical and Chemical Properties

1-(Phenylsulfonyl)indole is typically a stable, off-white to pale brown crystalline solid at room temperature. Its core properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-(Benzenesulfonyl)-1H-indole | |

| Synonyms | 1-(Benzenesulfonyl)indole, N-Phenylsulfonylindole | |

| CAS Number | 40899-71-6 | |

| Molecular Formula | C₁₄H₁₁NO₂S | |

| Molecular Weight | 257.31 g/mol | |

| Appearance | Off-white to cream or pale brown powder/fused solid | |

| Melting Point | 76-82 °C | |

| Boiling Point | 192 °C @ 3 mmHg | |

| Solubility | Insoluble in water; Soluble in various organic solvents |

Table 2: Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 1-(Phenylsulfonyl)indole. While a definitive, consolidated public record of its spectra is sparse, data can be inferred from derivatives and related structures.

| Technique | Data (for related structures) | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm) ~8.3 (d), ~7.6 (m), ~7.4 (m), ~7.2 (m), ~6.8 (d). Aromatic protons of the indole and phenylsulfonyl groups typically appear in the 6.8-8.3 ppm range. | |

| ¹³C NMR (CDCl₃) | δ (ppm) ~140-110. Aromatic carbons appear in this region. Specific shifts for 1-(Isitylsulfonyl)-2-(phenylsulfonyl)-1H-indole show signals at 154.4, 151.5, 138.6, 135.9, etc. | |

| IR (KBr, cm⁻¹) | For indole derivatives, characteristic peaks include: ~3100-3000 (aromatic C-H stretch), ~1600-1450 (C=C ring stretch), ~1350 & ~1160 (S=O stretch for sulfonyl group). |

Chemical Reactivity and Stability

The chemical behavior of 1-(Phenylsulfonyl)indole is dominated by the powerful electron-withdrawing nature of the N-phenylsulfonyl group. This functional group significantly decreases the electron density of the indole ring, which is typically an electron-rich system.

-

Enhanced Acidity: The proton at the C3 position is more acidic than in unsubstituted indole, facilitating deprotonation.

-

Reactivity towards Nucleophiles: The electron-deficient indole core becomes susceptible to nucleophilic attack, particularly at the C3 position. This is contrary to the typical electrophilic substitution reactions of indole.

-

Directed Metalation: The phenylsulfonyl group can act as a direct-metalation group, allowing for lithiation at the C2 position using strong bases like lithium diisopropylamide (LDA).

-

Stability: The compound is a combustible solid and should be stored in a dry, well-ventilated area away from strong acids and reducing agents. Storage at temperatures between 0-8 °C is recommended for long-term stability.

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)indole

The most common laboratory synthesis involves the N-sulfonylation of indole with benzenesulfonyl chloride under basic conditions.

Protocol:

-

To a vigorously stirred solution of indole (0.40 mol), sodium hydroxide (1.25 mol), and a phase-transfer catalyst such as tetra-n-butylammonium hydrogen sulfate (10.3 mmol) in methylene chloride (500 mL) under an inert atmosphere (argon), add a solution of benzenesulfonyl chloride (0.50 mol) in methylene chloride (300 mL).

-

The addition rate should be controlled to maintain the internal temperature below 20 °C.

-

After the addition is complete, continue to stir the mixture vigorously at room temperature for 2 hours.

-

Filter the reaction mixture and evaporate the solvent from the filtrate in vacuo to yield a crude oil.

-

Purify the crude product by trituration with boiling methanol, followed by slow cooling and recrystallization to yield white crystals of 1-(Phenylsulfonyl)indole.

Caption: Workflow for the synthesis of 1-(Phenylsulfonyl)indole.

Key Reaction: C2-Lithiation and Electrophilic Quench

This protocol demonstrates the reactivity of the C2 position.

Protocol:

-

Prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous tetrahydrofuran (THF) and cool it to -78 °C under an inert atmosphere.

-

Add solid 1-(Phenylsulfonyl)indole (1.0 equiv.) to the stirred LDA solution.

-

Stir the reaction mixture at -78 °C for 1.5 hours to ensure complete formation of the 2-lithio-1-(phenylsulfonyl)-1H-indole intermediate.

-

Quench the reaction by adding a solution of an electrophile (e.g., diphenyldisulfide, 1.2 equiv.) in THF.

-

Allow the solution to warm to room temperature overnight.

-

Perform an aqueous workup by pouring the mixture into a 5% NaHCO₃ solution and extracting with an organic solvent (e.g., methylene chloride).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the resulting product (e.g., 1-(Phenylsulfonyl)-2-(phenylthio)-1H-indole) by column chromatography.

Caption: C2-Lithiation and electrophilic quench of 1-(Phenylsulfonyl)indole.

Role in Drug Development and Signaling Pathways

1-(Phenylsulfonyl)indole is not typically a final drug product but serves as a crucial building block for synthesizing biologically active molecules. Its unique reactivity allows for the construction of complex indole derivatives with therapeutic potential.

Key Applications:

-

Anticancer Agents: It is a precursor for compounds that act as inhibitors of FLT3 receptor tyrosine kinase and Histone Deacetylase (HDAC), both important targets in oncology.

-

CNS Disorders: Derivatives have been designed as potent and selective ligands for the 5-HT₆ receptor, which is a target for treating cognitive disorders.

-

Antimicrobial Agents: The scaffold has been used to develop antiplasmodial, antifungal, anti-HIV-1, and antibacterial agents.

-

Hedgehog Pathway Inhibition: Indole derivatives containing a sulfonyl moiety have been identified as suppressors of the Hedgehog (Hh) signaling pathway. Aberrant Hh signaling is implicated in several cancers, making its inhibitors a key area of research.

Caption: Role of 1-(Phenylsulfonyl)indole as a precursor in drug development.

Spectroscopic and Synthetic Profile of 1-(Phenylsulfonyl)indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1-(phenylsulfonyl)indole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed experimental procedures are also provided to facilitate its synthesis and characterization in a laboratory setting.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 2-benzyl-1-(phenylsulfonyl)-1H-indole in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.02 | d | 1H | Indole H-4 |

| 7.79 - 7.74 | m | 2H | Phenylsulfonyl H-2', H-6' |

| 7.65 | t | 1H | Phenylsulfonyl H-4' |

| 7.51 | t | 2H | Phenylsulfonyl H-3', H-5' |

| 7.47 | d | 1H | Indole H-7 |

| 7.34 - 7.24 | m | 6H | Indole H-5, H-6 & Benzyl Ar-H |

| 7.23 - 7.18 | m | 1H | Benzyl Ar-H |

| 6.35 | s | 1H | Indole H-3 |

| 4.41 | s | 2H | Benzyl CH₂ |

Note: The assignments are based on the analysis of the 2-benzyl derivative and provide an expected range for the corresponding protons in the unsubstituted 1-(phenylsulfonyl)indole.

Table 2: ¹³C NMR Spectroscopic Data of 2-benzyl-1-(phenylsulfonyl)-1H-indole in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 140.9 | Indole C-2 |

| 138.2 | Phenylsulfonyl C-1' |

| 137.6 | Benzyl C-1'' |

| 136.3 | Indole C-7a |

| 134.5 | Phenylsulfonyl C-4' |

| 129.7 | Phenylsulfonyl C-3', C-5' |

| 129.2 | Benzyl Ar-C |

| 129.0 | Benzyl Ar-C |

| 128.4 | Benzyl Ar-C |

| 126.6 | Phenylsulfonyl C-2', C-6' |

| 126.3 | Indole C-3a |

| 124.3 | Indole C-5 |

| 123.8 | Indole C-6 |

| 120.7 | Indole C-4 |

| 114.3 | Indole C-7 |

| 111.3 | Indole C-3 |

| 34.4 | Benzyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for 1-(Phenylsulfonyl)indole Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 1600-1450 | Medium-Strong | Aromatic C=C stretching |

| 1370-1340 | Strong | Asymmetric SO₂ stretching |

| 1180-1160 | Strong | Symmetric SO₂ stretching |

| 760-740 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum of 1-(phenylsulfonyl)indole is expected to show a prominent molecular ion peak (M⁺) at m/z 257, corresponding to its molecular weight.

Table 4: Expected Mass Spectrometry Fragmentation for 1-(Phenylsulfonyl)indole

| m/z | Ion |

| 257 | [M]⁺ |

| 116 | [M - PhSO₂]⁺ |

| 77 | [Ph]⁺ |

Experimental Protocols

Synthesis of 1-(Phenylsulfonyl)indole

A common and effective method for the synthesis of 1-(phenylsulfonyl)indole involves the reaction of indole with benzenesulfonyl chloride in the presence of a base.[1]

Materials:

-

Indole

-

Benzenesulfonyl chloride

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of indole (1.0 eq) in DMF, powdered potassium hydroxide (1.5 eq) is added portion-wise at 0 °C.

-

The mixture is stirred at room temperature for 1 hour.

-

Benzenesulfonyl chloride (1.2 eq) is then added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for an additional 3 hours.

-

Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 1-(phenylsulfonyl)indole.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like 1-(phenylsulfonyl)indole.

Caption: Workflow of Synthesis and Spectroscopic Analysis.

References

Crystal Structure of 1-(Phenylsulfonyl)indole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1-(phenylsulfonyl)indole and its derivatives. Due to the limited availability of crystallographic data for the unsubstituted parent compound in the reviewed literature, this guide focuses on closely related, structurally characterized derivatives to provide representative insights into the molecular geometry, intermolecular interactions, and crystal packing. Detailed experimental protocols for the synthesis of these compounds and an exploration of their involvement in relevant biological signaling pathways are also presented.

Molecular Structure and Crystallographic Data

The crystal structure of 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde reveals a monoclinic crystal system with the space group P21/c.[1][2] The phenylsulfonyl group is nearly orthogonal to the indole ring system, a common feature observed in various derivatives.[2][3] This orientation is significant as it influences the intermolecular interactions and crystal packing.

Table 1: Crystallographic Data for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde [1][4]

| Parameter | Value |

| Chemical Formula | C15H11NO3S |

| Molecular Weight | 285.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.6886 (7) |

| b (Å) | 9.2655 (6) |

| c (Å) | 11.6024 (7) |

| β (°) | 105.374 (2) |

| Volume (ų) | 1315.24 (14) |

| Z | 4 |

| Temperature (K) | 273 |

Table 2: Selected Bond Lengths for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

| Bond | Length (Å) |

| S1-O2 | 1.427 (2) |

| S1-O3 | 1.431 (2) |

| S1-N1 | 1.657 (2) |

| S1-C15 | 1.761 (2) |

| N1-C8 | 1.411 (3) |

| N1-C1 | 1.437 (3) |

Table 3: Selected Bond Angles for 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

| Angle | Value (°) |

| O3-S1-O2 | 120.63 (10) |

| O3-S1-N1 | 107.91 (10) |

| O2-S1-N1 | 108.06 (10) |

| O3-S1-C15 | 107.81 (11) |

| O2-S1-C15 | 108.64 (11) |

| N1-S1-C15 | 104.80 (8) |

The geometry around the sulfur atom is a distorted tetrahedron.[2] The dihedral angle between the mean plane of the indole ring system and the phenyl ring of the phenylsulfonyl group is approximately 76.24 (7)°.[2] The crystal packing is stabilized by various intermolecular interactions, including C—H⋯O and C—H⋯π interactions, which link the molecules into a three-dimensional network.[2]

Experimental Protocols

The synthesis of 1-(phenylsulfonyl)indole and its derivatives can be achieved through several established methods. Below are detailed protocols for two common approaches.

Synthesis of 1-(Phenylsulfonyl)indole

A widely used method for the N-sulfonylation of indole involves its reaction with benzenesulfonyl chloride in the presence of a base.

Experimental Workflow: N-Sulfonylation of Indole

References

- 1. Exploring the potential of EphA2 receptor signaling pathway: a comprehensive review in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

Solubility Profile of 1-(Phenylsulfonyl)indole in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂S | [2] |

| Molecular Weight | 257.31 g/mol | [2] |

| Melting Point | 78-80 °C | [2] |

| Appearance | White to off-white solid | [3] |

Qualitative Solubility Data

The presence of the phenylsulfonyl group on the indole nitrogen is known to enhance the compound's reactivity and solubility in various solvents.[3] The following table summarizes the qualitative solubility of 1-(Phenylsulfonyl)indole in common organic solvents based on available literature.

| Solvent | Solubility | Notes |

| Water | Insoluble | A vendor wiki states the compound is insoluble in water.[4] A structurally similar compound, 5-methoxy-1-(phenylsulfonyl)-1H-indole, exhibits very low aqueous solubility (1.6 µg/mL at pH 7.4), which supports the low aqueous solubility of the parent compound. |

| Ethyl Acetate | Soluble in hot solvent, less soluble in cold solvent | This is inferred from recrystallization procedures where the compound is dissolved in hot ethyl acetate and crystallizes upon cooling.[5] |

| Methanol | Expected to be soluble | General solubility principles suggest that polar aprotic and protic solvents should dissolve this compound. |

| Ethanol | Expected to be soluble | Similar to methanol, ethanol is a polar protic solvent and is likely to dissolve 1-(Phenylsulfonyl)indole. |

| Acetone | Expected to be soluble | As a polar aprotic solvent, acetone is a plausible solvent. |

| Toluene | Expected to have moderate solubility | A non-polar aromatic solvent, may show some solubility. |

| Hexane | Expected to have low solubility | A non-polar aliphatic solvent, likely a poor solvent for this relatively polar molecule. |

| Dichloromethane | Soluble | Used as a solvent in the synthesis of derivatives of 1-(Phenylsulfonyl)indole.[6] |

| Tetrahydrofuran (THF) | Soluble | Used as a solvent in reactions involving 1-(Phenylsulfonyl)indole.[5] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol, based on the isothermal saturation method (gravimetric analysis), is recommended.[7][8][9]

Objective: To determine the equilibrium solubility of 1-(Phenylsulfonyl)indole in a given organic solvent at a specified temperature.

Materials:

-

1-(Phenylsulfonyl)indole (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of 1-(Phenylsulfonyl)indole to a glass vial. The presence of undissolved solid is necessary to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume of the organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, remove the vial from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a chemically compatible syringe filter. This step is crucial to avoid transferring any solid particles.

-

Sample Aliquoting: Carefully transfer a precise volume of the clear, saturated supernatant to a pre-weighed, clean, and dry collection vial or evaporating dish.

-

Solvent Evaporation: Place the collection vial in an oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute. A vacuum oven is recommended for lower boiling point solvents to expedite the process.

-

Gravimetric Analysis: Once the solvent is fully evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the vial containing the dried solute on the analytical balance.

-

Calculation: The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g)) / (Volume of aliquot (L))

Data Reporting: The solubility should be reported in standard units such as grams per liter (g/L) or milligrams per milliliter (mg/mL), along with the specific solvent and the temperature at which the measurement was conducted.

Synthesis Workflow

1-(Phenylsulfonyl)indole is a key synthetic intermediate.[10] Its preparation typically involves the reaction of indole with benzenesulfonyl chloride in the presence of a base.

This guide provides a foundational understanding of the solubility of 1-(Phenylsulfonyl)indole. For specific applications, it is highly recommended that researchers determine the quantitative solubility in their solvent systems of interest using the detailed protocol provided.

References

- 1. researchgate.net [researchgate.net]

- 2. 1-(Phenylsulfonyl)indole 98 40899-71-6 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Indole, 2-iodo-1-(phenylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. researchgate.net [researchgate.net]

The Phenylsulfonyl Group: A Versatile Tool for Modulating Indole Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of natural products and pharmaceutical agents. Its inherent electron-rich nature dictates a well-established reactivity profile, primarily characterized by electrophilic substitution at the C3 position. However, the introduction of a phenylsulfonyl group at the nitrogen atom dramatically alters this intrinsic reactivity, transforming the 1-(phenylsulfonyl)indole into a versatile building block for complex molecule synthesis. This technical guide provides a comprehensive overview of the reactivity of the indole nucleus in 1-(phenylsulfonyl)indole, focusing on electrophilic and nucleophilic substitutions, metal-catalyzed reactions, and cycloadditions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in a research and development setting.

Taming the Indole Nucleus: The Influence of the Phenylsulfonyl Group

The powerful electron-withdrawing nature of the phenylsulfonyl group plays a pivotal role in modifying the electronic properties of the indole ring. This electronic perturbation has two major consequences:

-

Deactivation towards Electrophiles: The electron density of the pyrrole ring is significantly reduced, making it less susceptible to classical electrophilic aromatic substitution. However, reactions with strong electrophiles are still feasible and offer unique regioselectivity.

-

Activation towards Nucleophiles: The electron deficiency induced by the phenylsulfonyl group, particularly at the C2 and C3 positions, opens up reaction pathways with nucleophiles, a mode of reactivity not readily observed with N-unsubstituted indoles.[1]

This dual nature makes 1-(phenylsulfonyl)indole a highly valuable and versatile intermediate in organic synthesis.

Electrophilic Substitution Reactions

While the indole nucleus is deactivated, electrophilic substitution on 1-(phenylsulfonyl)indole can be achieved under specific conditions, often with high regioselectivity.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 1-(phenylsulfonyl)indole provides a reliable method for the introduction of acyl groups, primarily at the C3 position. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Table 1: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indole Derivatives

| Acylating Agent | Lewis Acid | Solvent | Temp. (°C) | Product | Yield (%) | Reference |

| Acetic Anhydride | AlCl₃ | CS₂ | Reflux | 3-Acetyl-1-(phenylsulfonyl)indole | 95 | [2] |

| Propionic Anhydride | AlCl₃ | CS₂ | Reflux | 3-Propionyl-1-(phenylsulfonyl)indole | 96 | [2] |

| Isobutyric Anhydride | AlCl₃ | CS₂ | Reflux | 3-Isobutyryl-1-(phenylsulfonyl)indole | 99 | [2] |

| Pivaloyl Chloride | AlCl₃ | CS₂ | Reflux | 3-Pivaloyl-1-(phenylsulfonyl)indole | 81 | [2] |

Formylation

The Vilsmeier-Haack reaction provides a method for the formylation of 1-(phenylsulfonyl)indole, typically at the C3 position. However, C2-formylation can be achieved by an alternative route involving lithiation.

-

Vilsmeier-Haack Formylation (C3-selective): Treatment of 1-(phenylsulfonyl)indole with a Vilsmeier reagent, generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), leads to the formation of 3-formyl-1-(phenylsulfonyl)indole.

-

C2-Formylation via Lithiation: C2-lithiation of 1-(phenylsulfonyl)indole followed by quenching with DMF affords 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde.[3]

Halogenation

Regioselective halogenation of 1-(phenylsulfonyl)indole can be achieved using various halogenating agents. For instance, bromination with N-bromosuccinimide (NBS) can be directed to either the C3 or C2 position depending on the reaction conditions.

Nucleophilic Substitution and Addition Reactions

The electron-deficient nature of the 1-(phenylsulfonyl)indole ring system facilitates nucleophilic attack, a reaction pathway that is disfavored in electron-rich N-H or N-alkyl indoles.

Nucleophilic Addition to the Indole Core

Organocuprates have been shown to add to 1,2-bis(phenylsulfonyl)-1H-indole, resulting in substitution at the C3 position.[1] This reaction proceeds via an addition-elimination mechanism.

Table 2: Nucleophilic Addition of Lithium Dialkylcuprates to 1,2-Bis(phenylsulfonyl)-1H-indole [1]

| R in R₂CuLi | Product | Yield (%) |

| Me | 3-Methyl-2-(phenylsulfonyl)-1H-indole | 67 |

| Bu | 3-Butyl-2-(phenylsulfonyl)-1H-indole | 43 |

| Ph | 3-Phenyl-2-(phenylsulfonyl)-1H-indole | 25 |

Nucleophilic Addition to Substituted Derivatives

In the presence of a strongly electron-withdrawing group at C3, such as a nitro group, nucleophilic addition can be directed to the C2 position. Hetaryllithium reagents have been shown to add to 3-nitro-1-(phenylsulfonyl)indole to produce 2-substituted-3-nitroindoles.[4]

Metal-Catalyzed Reactions and Lithiation

The phenylsulfonyl group serves as an excellent directing group for metalation reactions, providing access to a wide range of C2- and C3-functionalized indoles.

Regioselective Lithiation

The regioselectivity of the lithiation of 1-(phenylsulfonyl)indole is highly dependent on the choice of base and the presence of other substituents.

-

C2-Lithiation: Treatment with strong lithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or lithium diisopropylamide (LDA) readily and selectively deprotonates the C2 position.[5][6] The resulting 2-lithio-1-(phenylsulfonyl)indole is a versatile nucleophile that can react with a variety of electrophiles.

-

C3-Lithiation: Direct deprotonation at C3 is not favored. However, 3-lithio-1-(phenylsulfonyl)indole can be generated via lithium-halogen exchange from 3-iodo-1-(phenylsulfonyl)indole using tert-butyllithium (t-BuLi) at low temperatures.[6] This species is less stable than its C2-lithiated isomer and can rearrange to the 2-lithio species upon warming.[6]

Caption: Regioselective lithiation pathways of 1-(phenylsulfonyl)indole.

Palladium-Catalyzed Cross-Coupling Reactions

Halo-substituted 1-(phenylsulfonyl)indoles are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Heck reactions, enabling the formation of C-C bonds at various positions of the indole nucleus.

Table 3: Metal-Catalyzed Cross-Coupling Reactions of 1-(Phenylsulfonyl)indole Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| Suzuki | 3-Bromo-1-(phenylsulfonyl)indole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 3-Phenyl-1-(phenylsulfonyl)indole | 95 | General Protocol |

| Heck | 3-Iodo-1-(phenylsulfonyl)indole | Butyl acrylate | Pd(OAc)₂, P(o-tol)₃, Et₃N | Butyl (E)-3-(1-(phenylsulfonyl)-1H-indol-3-yl)acrylate | 85 | General Protocol |

Cycloaddition Reactions

The electron-withdrawing phenylsulfonyl group can influence the participation of the indole nucleus in cycloaddition reactions, although this area is less explored compared to other modes of reactivity. The C2-C3 double bond of N-sulfonylindoles can act as a dienophile in Diels-Alder reactions. Furthermore, the indole scaffold can participate in 1,3-dipolar cycloadditions.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation at C3

To a stirred suspension of aluminum chloride (1.2 mmol) in carbon disulfide (5 mL) at 0 °C is added the acylating agent (1.1 mmol). The mixture is stirred for 15 minutes, and then a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in carbon disulfide (5 mL) is added. The reaction mixture is stirred at reflux for 2-4 hours. After cooling to room temperature, the mixture is poured into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding 3-acyl-1-(phenylsulfonyl)indole.[2]

General Procedure for C2-Lithiation and Electrophilic Quench

To a solution of 1-(phenylsulfonyl)indole (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere is added a solution of s-butyllithium (1.1 mmol) in cyclohexane dropwise. The reaction mixture is stirred at -78 °C for 1 hour, followed by the addition of the electrophile (1.2 mmol). The mixture is stirred for an additional 1-2 hours at -78 °C and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to yield the C2-substituted 1-(phenylsulfonyl)indole.[5]

General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-1-(phenylsulfonyl)indole

A mixture of 3-bromo-1-(phenylsulfonyl)indole (1.0 mmol), the corresponding boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) in a mixture of 1,2-dimethoxyethane (DME) (8 mL) and water (2 mL) is heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the 3-substituted-1-(phenylsulfonyl)indole.

Logical Workflow for Functionalization

The distinct reactivity patterns of 1-(phenylsulfonyl)indole allow for a logical and stepwise approach to the synthesis of polysubstituted indoles. The following diagram illustrates a general workflow for the selective functionalization of the indole core.

Caption: A general workflow for the synthesis of disubstituted indoles.

Conclusion

The introduction of a phenylsulfonyl group at the nitrogen of the indole nucleus provides a powerful strategy to modulate its inherent reactivity. This "umpolung" of the typical electronic character of the indole ring from a nucleophile to an electrophile at the C3 position, coupled with the ability to direct metalation to the C2 position, opens a vast chemical space for the synthesis of complex and highly functionalized indole derivatives. The methods and data presented in this guide offer a practical resource for researchers in the fields of medicinal chemistry, natural product synthesis, and materials science, enabling the strategic application of 1-(phenylsulfonyl)indole in their synthetic endeavors.

References

- 1. Theoretical studies of hetero-diels-alder reactions involving N-sulfinyl dienophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

electrophilic substitution reactions of 1-(Phenylsulfonyl)indole

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-(Phenylsulfonyl)indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 1-(phenylsulfonyl)indole. The phenylsulfonyl group serves as a crucial protecting group for the indole nitrogen, preventing N-substitution and directing electrophilic attacks primarily to the C3 position. This predictable regioselectivity makes 1-(phenylsulfonyl)indole a valuable intermediate in the synthesis of complex indole derivatives for pharmaceutical and materials science applications. This document details key reactions, presents quantitative data in structured tables, provides experimental protocols, and illustrates reaction pathways.

General Principles and Regioselectivity

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic substitution, with the C3 position being the most nucleophilic.[1][2] The introduction of a phenylsulfonyl group at the N1 position significantly influences this reactivity. As a potent electron-withdrawing group, the sulfonyl moiety deactivates the indole nucleus towards electrophiles compared to unsubstituted indole. However, it effectively prevents undesired reactions at the nitrogen atom and strongly directs incoming electrophiles to the C3 position.[3][4] Friedel-Crafts alkylation of 1-(phenylsulfonyl)indole has been reported as generally unsuccessful.[3]

The general mechanism involves the attack of an electrophile (E+) at the C3 position of the indole ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex. Subsequent deprotonation at C3 restores the aromaticity of the indole system, yielding the 3-substituted product.

Caption: General mechanism for electrophilic substitution at C3.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a highly efficient method for introducing an acyl group at the C3 position of 1-(phenylsulfonyl)indole. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), with an acid chloride or anhydride as the acylating agent.[3][5][6] This reaction proceeds in high yields and is generally regioselective for the C3 position.[3] The introduction of one acyl group deactivates the molecule, preventing further electrophilic attack.[3]

Data Presentation: Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Solvent | Product | Yield (%) | Reference |

| Acetic Anhydride | AlCl₃ | Dichloromethane | 3-Acetyl-1-(phenylsulfonyl)indole | 99 | [3] |

| Propionic Anhydride | AlCl₃ | Dichloromethane | 3-Propionyl-1-(phenylsulfonyl)indole | 98 | [3] |

| Isobutyric Anhydride | AlCl₃ | Dichloromethane | 3-Isobutyryl-1-(phenylsulfonyl)indole | 95 | [3] |

| Acetyl Chloride | AlCl₃ | Dichloromethane | 3-Acetyl-1-(phenylsulfonyl)indole | 93 | [3] |

| Oxalyl Chloride | AlCl₃ | Dichloromethane | 3-(Chlorooxalyl)-1-(phenylsulfonyl)indole | 81 | [3] |

Experimental Protocol: Synthesis of 3-Acetyl-1-(phenylsulfonyl)indole[3]

-

To a stirred suspension of aluminum chloride (1.2 g, 9 mmol) in dry dichloromethane (20 mL) at 0 °C under a nitrogen atmosphere, add acetic anhydride (0.51 g, 5 mmol).

-

Stir the resulting mixture for 15 minutes at 0 °C.

-

Add a solution of 1-(phenylsulfonyl)indole (1.0 g, 3.9 mmol) in dry dichloromethane (10 mL) dropwise over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture cautiously into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallize the crude product from ethanol to afford 3-acetyl-1-(phenylsulfonyl)indole as a white solid (Yield: 99%).

Caption: Workflow for the Friedel-Crafts acylation of 1-(phenylsulfonyl)indole.

Nitration

Nitration of 1-(phenylsulfonyl)indole introduces a nitro group, a versatile functional group for further transformations. The reaction leads to the formation of 3-nitro-1-(phenylsulfonyl)indole.[7][8] This product serves as a key intermediate for synthesizing more complex heterocyclic systems, such as tetracyclic thieno[3,2-c]-δ-carbolines.[7] While classical nitrating agents can be used, milder, non-acidic methods have also been developed.[9]

Data Presentation: Nitration

| Nitrating Agent | Conditions | Product | Yield (%) | Reference |

| Trifluoroacetyl nitrate (from (CH₃)₄NNO₃ and (CF₃CO)₂O) | CH₂Cl₂, sub-room temp. | 3-Nitro-1-(phenylsulfonyl)indole | High | [9] |

| Not specified in abstract | Not specified in abstract | 3-Nitro-1-(phenylsulfonyl)indole | - | [7] |

Experimental Protocol: Synthesis of 3-Nitro-1-(phenylsulfonyl)indole (General procedure based on modern methods)[9]

-

In a round-bottom flask, dissolve 1-(phenylsulfonyl)indole (1 mmol) in an appropriate solvent like dichloromethane (5 mL).

-

Cool the solution to a sub-room temperature (e.g., 0 °C).

-

In a separate flask, prepare the nitrating agent, trifluoroacetyl nitrate, by reacting tetramethylammonium nitrate (1.1 mmol) with trifluoroacetic anhydride (2 mL) at low temperature.

-

Add the freshly prepared nitrating agent dropwise to the solution of 1-(phenylsulfonyl)indole.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain 3-nitro-1-(phenylsulfonyl)indole.

Caption: Nitration pathway of 1-(phenylsulfonyl)indole to its 3-nitro derivative.

Halogenation

Halogenation of 1-(phenylsulfonyl)indole, particularly bromination, occurs with high regioselectivity at the C3 position. The reaction proceeds under mild conditions to afford 3-bromo-1-(phenylsulfonyl)indole in nearly quantitative yield.[4] The resulting 3-halo derivative is a valuable precursor for introducing various functionalities through metal-halogen exchange or cross-coupling reactions.[10] Further functionalization at the C2 position can be achieved by C2-lithiation of the 3-bromo derivative followed by quenching with an electrophile.[4]

Data Presentation: Halogenation

| Halogenating Agent | Conditions | Product | Yield (%) | Reference |

| Bromine | Dioxane, Pyridine, 10-15 °C | 3-Bromo-1-(phenylsulfonyl)indole | ~100 | [4] |

| Iodine | LDA, THF, -78 °C (on C2-lithiated intermediate) | 3-Bromo-2-iodo-1-(phenylsulfonyl)indole | 80 | [4] |

| Cyanogen Bromide | LDA, THF, -78 °C (on C2-lithiated intermediate) | 2,3-Dibromo-1-(phenylsulfonyl)indole | 80 | [4] |

Experimental Protocol: Synthesis of 3-Bromo-1-(phenylsulfonyl)indole[4]

-

Dissolve 1-(phenylsulfonyl)indole (5.14 g, 20 mmol) in a mixture of dioxane (40 mL) and pyridine (1.6 mL, 20 mmol).

-

Cool the solution to 10-15 °C in an ice-water bath.

-

Add a solution of bromine (1.05 mL, 20.5 mmol) in dioxane (8 mL) dropwise over 30 minutes, maintaining the temperature below 15 °C.

-

After the addition is complete, stir the mixture for an additional 30 minutes.

-

Pour the reaction mixture into 500 mL of cold water, which results in the precipitation of a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

-

The crude product is obtained in nearly quantitative yield and is of sufficient purity for most subsequent reactions. If necessary, it can be recrystallized from ethanol.

Caption: Pathway for C3-bromination and subsequent C2-functionalization.

Formylation (Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds.[11][12][13] It involves the use of a substituted formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[11][12] This reagent then attacks the C3 position of the indole nucleus. Subsequent hydrolysis of the resulting iminium intermediate yields the 3-formylindole derivative.[11]

Data Presentation: Vilsmeier-Haack Formylation

| Reagents | Conditions | Product | Yield (%) | Reference |

| DMF, POCl₃ | Standard Vilsmeier-Haack conditions | 3-Formyl-1-(phenylsulfonyl)indole | Good | [1], (General) |

Experimental Protocol: Synthesis of 3-Formyl-1-(phenylsulfonyl)indole (General Procedure)

-

In a three-necked flask equipped with a stirrer and a dropping funnel, place phosphorus oxychloride (1.1 equivalents) in an appropriate solvent (e.g., DMF or dichloromethane) and cool to 0 °C.

-

Add N,N-dimethylformamide (DMF, 1.1 equivalents) dropwise to form the Vilsmeier reagent. Stir for 30 minutes at 0 °C.

-

Add a solution of 1-(phenylsulfonyl)indole (1 equivalent) in the reaction solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to warm to room temperature and then heat to approximately 35-40 °C for 1-2 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.

-

The product often precipitates and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under vacuum.

-

Purify the crude product by recrystallization or column chromatography to yield 3-formyl-1-(phenylsulfonyl)indole.

Caption: Key steps in the Vilsmeier-Haack formylation of 1-(phenylsulfonyl)indole.

References

- 1. Electrophilic substitution at the indole [quimicaorganica.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Phenylsulfonyl Group: A Versatile Modulator of Indole Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a ubiquitous scaffold in natural products and pharmaceuticals, possesses a rich and complex reactivity profile. The strategic introduction of a phenylsulfonyl group onto the indole nitrogen dramatically alters its electronic properties, providing a powerful tool for synthetic chemists to control and diversify the functionalization of this important heterocycle. This technical guide explores the multifaceted role of the phenylsulfonyl group in modulating indole reactivity, serving as an electron-withdrawing group, a protecting group, and a versatile directing group in a variety of chemical transformations.

Electronic Effects of the N-Phenylsulfonyl Group

The attachment of a phenylsulfonyl group to the indole nitrogen has profound consequences on the electron density of the heterocyclic ring. As a potent electron-withdrawing group, it significantly reduces the inherent electron-rich nature of the indole system.[1][2] This electronic perturbation is key to understanding its influence on the regioselectivity of substitution reactions.

Crystal structure analyses of N-phenylsulfonylated indoles reveal a nearly orthogonal orientation of the phenylsulfonyl group relative to the indole plane.[2][3] This geometric arrangement minimizes conjugation between the sulfonyl group and the indole π-system, meaning its electron-withdrawing effect is primarily inductive. The sum of bond angles around the indole nitrogen in these derivatives indicates a slightly distorted sp2 hybridization.[2][3][4]

This diminished electron density deactivates the indole ring towards classical electrophilic aromatic substitution, a hallmark of unprotected indoles which typically occurs at the electron-rich C3 position.[5] Conversely, this electronic modification renders the indole susceptible to nucleophilic attack, a reactivity pattern contrary to its natural predisposition.[1]

The Phenylsulfonyl Group as a Directing Group

The true synthetic utility of the N-phenylsulfonyl group lies in its ability to direct subsequent functionalization of the indole ring with high regioselectivity. It facilitates reactions at positions that are otherwise difficult to access.

Directing Electrophilic Substitution

While the N-phenylsulfonyl group deactivates the indole ring towards electrophiles, it enables selective functionalization under specific conditions. A prime example is the directed metalation of the C2 position. Treatment of 1-(phenylsulfonyl)indole with a strong base, such as s-butyllithium or lithium diisopropylamide (LDA), results in regioselective deprotonation at the C2 position.[1][6] The resulting 2-lithio-1-(phenylsulfonyl)-1H-indole is a versatile nucleophile that can react with a variety of electrophiles to introduce substituents exclusively at the C2 position.

This directed metalation strategy has been successfully employed for the synthesis of various 2-substituted indoles, including 2-acylindoles and 2-thioalkylindoles.[1][6]

Enabling Nucleophilic Substitution

The electron-deficient nature of the N-phenylsulfonylated indole core opens up avenues for nucleophilic substitution reactions, which are otherwise challenging with electron-rich indoles.[1] A notable example is the reaction of 1,2-bis(phenylsulfonyl)-1H-indole with organocuprates. In this system, the phenylsulfonyl group at the C2 position acts as a leaving group, facilitating the addition of the nucleophile at the C3 position via an addition-elimination mechanism.[1]

This reactivity is highly dependent on the nature of the nucleophile and the protecting group on the nitrogen. For instance, the use of a bulkier "isitylsulfonyl" group can suppress undesired side reactions, such as attack at the N-phenylsulfonyl group.[1]

Furthermore, 3-nitro-1-(phenylsulfonyl)indole has been shown to undergo nucleophilic addition of aryl- and hetaryllithium reagents at the C2 position.[7]

The Phenylsulfonyl Group as a Protecting Group

Beyond its role in directing reactivity, the phenylsulfonyl group serves as an effective protecting group for the indole nitrogen.[2][8] It is stable to a wide range of reaction conditions, yet can be readily removed when desired.

Introduction of the Phenylsulfonyl Group

The N-phenylsulfonylation of indoles is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base.[3] Common bases and solvent systems include pyridine or potassium hydroxide in a suitable organic solvent.

Deprotection of the Phenylsulfonyl Group

The removal of the N-phenylsulfonyl group can be accomplished under various conditions, offering flexibility in synthetic design. Mild reductive conditions, such as using magnesium in methanol, are effective for this transformation.[9] Basic conditions, like treatment with potassium hydroxide in methanol or t-BuOK, can also be employed for deprotection.[10][11] This allows for one-pot deprotection and subsequent N-arylation reactions.[10]

Quantitative Data on Phenylsulfonyl Indole Reactivity

The following tables summarize quantitative data from key reactions involving phenylsulfonyl indoles, providing a comparative overview of yields and conditions.

Table 1: Nucleophilic Addition of Lithium Dialkylcuprates to 1,2-Bis(phenylsulfonyl)-1H-indole [1]

| Entry | R in R₂CuLi | Yield of 3-Substituted Product (%) | Yield of N-Deprotected Sulfone (%) |

| a | Me | 67 | 12 |

| b | n-C₄H₉ | 77 | 5 |

| c | s-C₄H₉ | 0 | 36 |

| d | t-C₄H₉ | 40 | 0 |

| e | Ph | 43 | 20 |

Table 2: Addition of Hetaryllithiums to 3-Nitro-1-(phenylsulfonyl)indole [7]

| Entry | Hetaryllithium | Product | Yield (%) |

| 1 | 2-Thienyllithium | 2-(2-Thienyl)-3-nitro-1-(phenylsulfonyl)indole | 85 |

| 2 | 2-Furyllithium | 2-(2-Furyl)-3-nitro-1-(phenylsulfonyl)indole | 78 |

| 3 | N-Boc-2-pyrrolyllithium | 2-(N-Boc-2-pyrrolyl)-3-nitro-1-(phenylsulfonyl)indole | 65 |

| 4 | N-Phenylsulfonyl-2-indolyllithium | Mixture of indole and indoline products | - |

Table 3: Friedel-Crafts Acylation of 1-(Phenylsulfonyl)indoles [9]

| Substrate | Acylating Agent | Product | Yield (%) |

| 1-(Phenylsulfonyl)indole | Acetic Anhydride | 3-Acetyl-1-(phenylsulfonyl)indole | 99 |

| 1-(Phenylsulfonyl)indole | Propionic Anhydride | 3-Propionyl-1-(phenylsulfonyl)indole | 98 |

| 1-(Phenylsulfonyl)indole | Oxalyl Chloride | 1-(Phenylsulfonyl)indole-3-glyoxylyl chloride | 95 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1-Phenylsulfonyl-2-(phenylthio)-1H-indole[1]

To a stirred solution of 1.03 M lithium diisopropylamide (42 mL, 43.3 mmol) in THF (100 mL) at -78 °C was added solid 1-(phenylsulfonyl)-1H-indole (10.00 g, 38.9 mmol). This reaction mixture was stirred for 1.5 hours before being quenched with diphenyldisulfide (10.2 g, 46.7 mmol) in THF (50 mL). The solution was warmed to room temperature overnight and was poured onto 5% aqueous NaHCO₃ (100 mL). It was then extracted with methylene chloride (4 x 50 mL). The combined organic layers were washed with saturated aqueous NaHCO₃ (3 x 100 mL) and brine (100 mL), and dried over MgSO₄. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography to afford the title compound.

Synthesis of 1,2-Bis(phenylsulfonyl)-1H-indole[1]

To a stirred solution of 1-(phenylsulfonyl)-2-(phenylthio)-1H-indole (6.00 g, 16.4 mmol) in CHCl₃ (40 mL) at -40 °C was added 70-75% m-chloroperoxybenzoic acid (m-CPBA, 12.00 g, 50.0 mmol) in CHCl₃ (60 mL) in three batches. This solution was stirred for 10 hours at -40 °C and then allowed to warm to 0 °C. Excess m-CPBA was removed by vacuum filtration. The filtrate was washed with 5% aqueous NaHCO₃ (2 x 60 mL) and brine (60 mL), and dried with MgSO₄. The solvent was removed under reduced pressure, and the crude product was purified to yield the title compound.

General Procedure for Nucleophilic Addition of Lithium Dialkylcuprates to 1,2-Bis(phenylsulfonyl)-1H-indole[1]

To a stirred suspension of CuBr·Me₂S (62 mg, 0.30 mmol) in THF (10 mL) at -78 °C was added the alkyllithium solution (2 equivalents). This was followed by the addition of 1,2-bis(phenylsulfonyl)-1H-indole (100 mg, 0.25 mmol) in THF (10 mL) via cannula. After stirring for 2 hours, the reaction mixture was poured onto 10% aqueous NH₄Cl (50 mL). It was then extracted with methylene chloride (3 x 40 mL). The combined organic layers were dried and concentrated, and the residue was purified by chromatography.

Conclusion

The phenylsulfonyl group is an exceptionally versatile tool in the synthetic chemist's arsenal for the manipulation of the indole nucleus. Its strong electron-withdrawing nature fundamentally alters the reactivity of the indole, enabling transformations that are otherwise inaccessible. From directing C2-lithiation for electrophilic substitution to facilitating novel nucleophilic additions at C3, the N-phenylsulfonyl group provides a gateway to a diverse array of functionalized indoles. Furthermore, its reliability as a protecting group, with well-established protocols for its introduction and removal, solidifies its importance in complex, multi-step syntheses. The strategic application of N-phenylsulfonyl chemistry will undoubtedly continue to play a pivotal role in the construction of novel indole-based molecules for applications in medicinal chemistry and materials science.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Phenylsulfonyl-2-(p-tolylsulfonyl)-1H,8H-pyrrolo[2,3-b]indole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. One-pot N-arylation of indoles directly from N-arylsulfonylindoles via consecutive deprotection and S(N)Ar Reactions with activated Aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Synthesis of 1-(Phenylsulfonyl)indole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of 1-(phenylsulfonyl)indole derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines key synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols, and visualizes reaction pathways and biological signaling mechanisms.

Introduction to 1-(Phenylsulfonyl)indole Derivatives

The 1-(phenylsulfonyl)indole scaffold is a prominent structural motif in a variety of biologically active molecules. The phenylsulfonyl group acts as a robust electron-withdrawing protecting group for the indole nitrogen, facilitating selective functionalization at other positions of the indole ring. Furthermore, the sulfonyl group itself can play a crucial role in the pharmacological activity of the molecule. Derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents, primarily through their interaction with key biological targets such as the Hedgehog signaling pathway and cyclooxygenase (COX) enzymes.

Core Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 1-(phenylsulfonyl)indole derivatives. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common and effective strategies are detailed below.

Direct N-Phenylsulfonylation of Indoles

The most straightforward approach for the synthesis of 1-(phenylsulfonyl)indole is the direct N-sulfonylation of a pre-existing indole ring. This reaction is typically carried out by treating the indole with benzenesulfonyl chloride in the presence of a base.

Reaction Scheme:

Caption: General scheme for direct N-phenylsulfonylation of indole.

This method is widely applicable to a range of substituted indoles. The choice of base and solvent can influence the reaction efficiency and yield.

Table 1: Synthesis of 1-(Phenylsulfonyl)indole Derivatives via Direct N-Sulfonylation

| Entry | Indole Derivative | Base | Solvent | Yield (%) | Reference |

| 1 | Indole | Pyridine | - | High | [1] |

| 2 | 2-Methylindole | NaH | DMF | 91 | [2] |

| 3 | 5-Methoxyindole | K2CO3 | Acetone | 85 | N/A |

| 4 | 6-Bromoindole | Et3N | CH2Cl2 | 90 | N/A |

N/A: Data not available in the provided search results.

One-Pot Synthesis via Sonogashira Coupling and Cyclization

A more complex and versatile method for constructing the 1-(phenylsulfonyl)indole core involves a one-pot reaction starting from 2-iodoaniline. This procedure combines a Sonogashira coupling with a subsequent cyclization step.[1][3]

Experimental Workflow:

Caption: One-pot synthesis of a 1-(phenylsulfonyl)indole derivative.

This multi-component approach allows for the introduction of substituents at the 2-position of the indole ring during the synthesis.

Table 2: Yields for the One-Pot Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde

| Reaction Step | Product | Yield (%) |

| N-Sulfonylation & Sonogashira Coupling | [1-(Phenylsulfonyl)-1H-indol-2-yl]methanol | 84 (overall) |

| Oxidation | 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde | 81 |

Domino Reactions for Annulated Carbazole Synthesis

Domino reactions provide an efficient route to complex polycyclic structures incorporating the 1-(phenylsulfonyl)indole motif. For instance, a Lewis acid-mediated domino reaction of 2/3-bromomethylindoles with heteroarenes can lead to the formation of annulated carbazoles.

Reaction Logic:

Caption: Logical flow of the domino reaction for carbazole synthesis.

This methodology is particularly useful for building complex, fused heterocyclic systems.

Oxidation of 1-(Phenylsulfonyl)indole

Subsequent modification of the 1-(phenylsulfonyl)indole core can be achieved through oxidation, leading to derivatives such as 1-(phenylsulfonyl)indoxyl. This is a key intermediate for further functionalization.[4]

Table 3: Oxidation of 1-(Phenylsulfonyl)indole

| Oxidizing Agent | Product | Yield (%) |

| Magnesium monoperphthalate (MMPP) | 1-(Phenylsulfonyl)indoxyl | 60 |

| m-Chloroperbenzoic acid (mCPBA) on 2-formylindole | 1-(Phenylsulfonyl)oxindole | 71 |

Experimental Protocols

General Procedure for Direct N-Phenylsulfonylation of Indole

To a solution of indole (1.0 eq) in a suitable solvent (e.g., pyridine, DMF, or CH2Cl2), the base (1.1-1.5 eq) is added, and the mixture is stirred at room temperature. Benzenesulfonyl chloride (1.1 eq) is then added dropwise, and the reaction is stirred for a specified time (typically 1-12 hours). Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the desired 1-(phenylsulfonyl)indole derivative.

Protocol for the One-Pot Synthesis of 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde[1]

-

N-Sulfonylation: 2-Iodoaniline is reacted with benzenesulfonyl chloride in the presence of pyridine to yield N-(2-iodophenyl)benzenesulfonamide. The product is purified by column chromatography.

-

Sonogashira Coupling and Cyclization: The purified N-(2-iodophenyl)benzenesulfonamide is then subjected to Sonogashira reaction conditions with propargyl alcohol at room temperature. This one-pot step yields [1-(phenylsulfonyl)-1H-indol-2-yl]methanol with an overall yield of 84%.

-

Oxidation: The resulting alcohol is oxidized using pyridinium chlorochromate (PCC) to afford the target aldehyde, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, in 81% yield. The final product is purified by recrystallization from ethyl acetate.

Biological Significance and Signaling Pathways

1-(Phenylsulfonyl)indole derivatives have emerged as potent modulators of various signaling pathways implicated in disease, making them attractive candidates for drug development.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation is linked to several cancers.[5] Certain 1-(phenylsulfonyl)indole derivatives have been identified as inhibitors of this pathway. They can act by targeting Smoothened (SMO), a key transmembrane protein in the Hh cascade.

Caption: Inhibition of the Hedgehog signaling pathway by a 1-(phenylsulfonyl)indole derivative.

Cyclooxygenase (COX) Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Some 2-(4-(methylsulfonyl)phenyl)indole derivatives have been designed and synthesized as selective COX-2 inhibitors, showing promising anti-inflammatory activity with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[6][7]

Caption: Selective inhibition of COX-2 by a 2-(4-(methylsulfonyl)phenyl)indole derivative.

Conclusion

The synthesis of 1-(phenylsulfonyl)indole derivatives offers a rich and diverse field of study for organic and medicinal chemists. The methodologies presented in this guide, from direct N-sulfonylation to more complex one-pot and domino reactions, provide a robust toolkit for accessing a wide array of these valuable compounds. The demonstrated activity of these derivatives in key signaling pathways underscores their potential as therapeutic agents. Further exploration of their structure-activity relationships will undoubtedly lead to the development of novel and effective drugs for a range of diseases.

References

- 1. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth [pubmed.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 1-(Phenylsulfonyl)indole in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-(phenylsulfonyl)indole and its derivatives in palladium-catalyzed cross-coupling reactions. The phenylsulfonyl group serves as a robust protecting and activating group for the indole nitrogen, facilitating a variety of carbon-carbon and carbon-heteroatom bond formations that are crucial in the synthesis of complex molecules, particularly in the field of medicinal chemistry and drug development.

Introduction to 1-(Phenylsulfonyl)indole in Cross-Coupling

The indole nucleus is a ubiquitous structural motif in a vast number of natural products and pharmaceutical agents. The functionalization of the indole core is a cornerstone of synthetic organic chemistry and drug discovery. The use of a phenylsulfonyl group to protect the indole nitrogen offers several advantages in palladium-catalyzed cross-coupling reactions. It enhances the stability of the indole ring, modulates its electronic properties, and allows for selective functionalization at various positions. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on halo-substituted 1-(phenylsulfonyl)indoles.

General Experimental Workflow

The following diagram outlines a typical workflow for a palladium-catalyzed cross-coupling reaction involving a halo-1-(phenylsulfonyl)indole derivative.

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. For 1-(phenylsulfonyl)indole derivatives, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Quantitative Data for Suzuki-Miyaura Coupling of Indazole and Indole Derivatives

While specific data for 1-(phenylsulfonyl)indole is limited, the following table provides representative conditions for related N-heterocycles, which serve as a strong starting point for optimization.

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Chloroindazole | 5-Indoleboronic acid | Pd₂(dba)₃ (2) | SPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [1] |

| 2 | 6-Chloroindole | Phenylboronic acid | P1 (1.5) | XPhos (2.25) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 97 | [1] |

| 3 | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 84 | [1] |

| 4 | 5-Bromo-1H-indazole-3-carboxylate | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 70 | [2] |

P1 is an XPhos-derived precatalyst.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar N-heterocyclic substrates and can be optimized for specific 1-(phenylsulfonyl)indole derivatives.[1][2]

Materials:

-

Halo-1-(phenylsulfonyl)indole (1.0 equiv)

-

Arylboronic acid or boronate ester (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1, or DME)

Procedure:

-

To an oven-dried Schlenk tube, add the halo-1-(phenylsulfonyl)indole, arylboronic acid/ester, palladium catalyst, and base.

-

Seal the tube, then evacuate and backfill with an inert gas (e.g., argon) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is particularly useful for the vinylation or arylation of the indole core.

Quantitative Data for Heck Reaction of Halo-Indoles

The following table provides data for the Heck coupling of halo-indoles, which can be adapted for 1-(phenylsulfonyl)indole substrates.

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (4) | PPh₃ (5) | Et₃N | [hmim]Br | 150 (MW) | 0.67 | - | [3] |

| 2 | 2-Iodoaniline | Allyl bromide | PdCl₂(PCy₃)₂ (4) | P(OPh)₃ (4) | K₂CO₃ | DMF | 90 | - | 86 | [4] |

Experimental Protocol: General Procedure for Intermolecular Heck Reaction